2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with bromine, indole, and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Indole Group: The indole moiety can be introduced through a condensation reaction with an indole derivative.
Bromination: The bromine atom is introduced using a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to ensure selective bromination.
Morpholine Substitution: The morpholine group is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazine core or the indole group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, oxidized indole compounds, and reduced triazine or indole derivatives.
Scientific Research Applications
2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with biological macromolecules such as DNA and proteins. The indole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation pathways, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-N-chloro-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of bromine.
2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-piperidin-4-yl-1,3,5-triazine-2,4-diamine: Similar structure but with a piperidine group instead of morpholine.
Uniqueness
The uniqueness of 2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromine atom enhances its reactivity in substitution reactions, while the indole and morpholine groups contribute to its biological activity and solubility properties.
Properties
Molecular Formula |
C16H17BrN8O |
---|---|
Molecular Weight |
417.26 g/mol |
IUPAC Name |
2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H17BrN8O/c17-23-14-20-15(22-16(21-14)25-5-7-26-8-6-25)24-19-10-11-9-18-13-4-2-1-3-12(11)13/h1-4,9-10,18H,5-8H2,(H2,20,21,22,23,24)/b19-10- |
InChI Key |
QCDMKUVEDVASID-GRSHGNNSSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NBr)N/N=C\C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NBr)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.